molecular formula C13H14BrN3 B1653955 4-(6-Bromo-[1,8]naphthyridin-2-yl)piperidine CAS No. 206997-17-3

4-(6-Bromo-[1,8]naphthyridin-2-yl)piperidine

Cat. No. B1653955
Key on ui cas rn: 206997-17-3
M. Wt: 292.17
InChI Key: VOOUZYITSFNEPV-UHFFFAOYSA-N
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Patent
US05919792

Procedure details

A solution of bromide 3-4 (3.5 g, 8.92 mmol), CH2Cl2 (20 ml) and TFA (10 ml) was stirred for 1.0 h. The reaction was concentrated and then azeotroped with toluene. The residue was dissolved in 1N NaOH and then extracted with CHCl3. The CHCl3 portion was washed with brine, dried (MgSO4) and concentrated providing amine 3-5 as a brown solid.
Name
bromide
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[CH:23]=[CH:22][C:21]3[C:16](=[N:17][CH:18]=[C:19]([Br:24])[CH:20]=3)[N:15]=2)[CH2:10][CH2:9]1)(OC(C)(C)C)=O.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Br:24][C:19]1[CH:20]=[C:21]2[C:16](=[N:17][CH:18]=1)[N:15]=[C:14]([CH:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)[CH:23]=[CH:22]2

Inputs

Step One
Name
bromide
Quantity
3.5 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)C1=NC2=NC=C(C=C2C=C1)Br
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 1N NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3
WASH
Type
WASH
Details
The CHCl3 portion was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=CC(=NC2=NC1)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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